Cas no 30220-46-3 (Ingenol)

Ingenol structure
Ingenol structure
Product Name:Ingenol
CAS-Nr.:30220-46-3
MF:C20H28O5
MW:348.4333
CID:306520
PubChem ID:442042
Update Time:2024-10-30

Ingenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • INGENOL
    • 1A,2,5,5A,6,9,10,10A OCTAHYDRO-5,5A,6-TRIHYDROXY4(HYDROXYMETHYL)1,1,7,9-TETRAMETHYL1H-2,8 AMETHANOCYCLOPENTA[A]CYCLOPROPA[E]CYCLODECEN-11 ONE
    • 1 ALPHA,2,5,5 ALPHA,6,9,10,10 ALPHA-OCTAHYDRO-5,5 ALPHA,6-TRIHYDROXY-4-HYDROXYMETHYL-1,1,7,9-RETRAMETHYL-1H-2,8 ALPHA-M
    • INGENOL \ ACTIVATES PROTEIN KINASE C
    • (1ar,2s,5r,5ar,6s,8as,9r,10ar)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1h-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one
    • INGENOL,HIGHPURITY
    • (1aR,2S,8aS)-1aα,2,5,5a,6,9,10,10aα-Octahydro-5β,5aβ,6β-trihydroxy-4-(hydroxymethyl)-1,1,7,9α-tetramethyl-2,8aα-methano-1H-cyclopenta[a]cyclopropa[e]cyclodecene-11-one
    • (-)-Ingenol
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-,(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a...
    • 1alpha,2,5,5alpha,6,9,10,10alpha-Octahydro-5,5alpha,6-trihydroxy-4-hydroxymethyl-1,1,7,9,-retramethyl-1H-2,8alpha
    • CID 131675184
    • BCP10094
    • CID 3719
    • VEBVPUXQAPLADL-POYOOMFHSA-N
    • SCHEMBL317087
    • (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-11-one
    • SCHEMBL17691258
    • C09112
    • I1112
    • INGENOL [WHO-DD]
    • (1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.0(1),?.0(1)?,(1)(2)]pentadeca-2,7-dien-15-one
    • CHEBI:5922
    • CHEMBL2165402
    • BCBcMAP01_000158
    • 1aalpha,2alpha,5beta,5abeta,6beta,beta,9 alpha, 10,10aalpha-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8aalpha-methano cyclopenta(a)cyclopropa(e)cyclodecen-11-one
    • s9101
    • (+)-Ingenol
    • (1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one
    • IC77UZI9G8
    • Q27106930
    • INGENOL [MI]
    • NS00093855
    • AS-75318
    • J-017834
    • UNII-IC77UZI9G8
    • SMP1_000044
    • CCG-268016
    • INGENOL, (+)-
    • 1H-2,8A-METHANOCYCLOPENTA(A)CYCLOPROPA(E)CYCLODECEN-11-ONE, 1A,2,5,5A,6,9,10,10A-OCTAHYDRO-5,5A,6-TRIHYDROXY-4-(HYDROXYMETHYL)-1,1,7,9-TETRAMETHYL-, (1AR,2S,5R,5AR,6S,8AS,9R,10AR)-
    • 1H-2,8A-METHANOCYCLOPENTA(A)CYCLOPROPA(E)CYCLODECEN-11-ONE, 1A,2,5,5A,6,9,10,10A-OCTAHYDRO-5,5A,6-TRIHYDROXY-4-(HYDROXYMETHYL)-1,1,7,9-TETRAMETHYL-, (1AR-(1A.ALPHA.,2.BETA.,5.BETA.,5A.BETA.,6.BETA.,8A.ALPHA.,9.ALPHA.,10A.ALPHA.))-
    • 30220-46-3
    • SCHEMBL20693649
    • 4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one
    • (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta(a)cyclopropa(e)(10)annulen-11-one
    • 1a alpha,2 alpha,5 beta,5a beta,6 beta,beta,9 alpha, 10,10a alpha-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a alpha-methano cyclopenta(a)cyclopropa(e)cyclodecen-11-one
    • (1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo(7.5.1.01,5.010,12)pentadeca-2,7-dien-15-one
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one,1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-
    • 1H-2,8A-METHANOCYCLOPENTA(A)CYCLOPROPA(E)CYCLODECEN-11-ONE, 1A,2,5,5A,6,9,10,10A-OCTAHYDRO-5,5A,6-TRIHYDROXY-4-(HYDROXYMETHYL)-1,1,7,9-TETRAMETHYL-, (1AR-(1AALPHA,2BETA,5BETA,5ABETA,6BETA,8AALPHA,9ALPHA,10AALPHA))-
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-
    • Ingenol
    • MDL: MFCD27980538
    • Inchi: 1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3
    • InChI-Schlüssel: VEBVPUXQAPLADL-UHFFFAOYSA-N
    • Lächelt: O([H])C12C([H])(C(C([H])([H])[H])=C([H])C31C(C([H])(C([H])=C(C([H])([H])O[H])C2([H])O[H])C1([H])C(C([H])([H])[H])(C([H])([H])[H])C1([H])C([H])([H])C3([H])C([H])([H])[H])=O)O[H]

Berechnete Eigenschaften

  • Genaue Masse: 348.19400
  • Monoisotopenmasse: 348.19367399 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 707
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Molekulargewicht: 348.4
  • XLogP3: 0.2
  • Topologische Polaroberfläche: 98

Experimentelle Eigenschaften

  • Farbe/Form: White powder
  • Dichte: 1.33
  • Schmelzpunkt: 151.0 to 155.0 deg-C
  • Siedepunkt: 523.785℃/760mmHg
  • Flammpunkt: 284.7°C
  • Brechungsindex: 1.625
  • Löslichkeit: DMSO: soluble
  • PSA: 97.99000
  • LogP: 0.81520
  • λ max: 290(MeOH)(lit.)
  • Löslichkeit: Nicht verfügbar

Ingenol Sicherheitsinformationen

  • WGK Deutschland:3
  • Code der Gefahrenkategorie: R38;R41
  • Sicherheitshinweise: S26; S36
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risikophrasen:R38; R41

Ingenol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
M01922-50mg
Ingenol
30220-46-3 >98%
50mg
£338.00 2022-02-28
Fluorochem
M01922-250mg
Ingenol
30220-46-3 >98%
250mg
£1013.00 2022-02-28
S e l l e c k ZHONG GUO
S9101-1mg
Ingenol
30220-46-3 99.78%
1mg
¥958.32 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R054046-100mg
Ingenol
30220-46-3 BR
100mg
¥460 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R054046-10mg
Ingenol
30220-46-3 BR
10mg
¥254 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R054046-50mg
Ingenol
30220-46-3 BR
50mg
¥242 2024-05-24
ChemScence
CS-3912-5mg
Ingenol
30220-46-3 98.17%
5mg
$119.0 2022-04-27
ChemScence
CS-3912-10mg
Ingenol
30220-46-3 98.17%
10mg
$158.0 2022-04-27
ChemScence
CS-3912-50mg
Ingenol
30220-46-3 98.17%
50mg
$594.0 2022-04-27
ChemScence
CS-3912-100mg
Ingenol
30220-46-3 98.17%
100mg
$920.0 2022-04-02

Ingenol Herstellungsverfahren

Ingenol Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:30220-46-3)Ingenol
Bestellnummer:A876259
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 09:49
Preis ($):397.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:30220-46-3)Ingenol
A876259
Reinheit:99%
Menge:1g
Preis ($):397.0
Email